molecular formula C14H23IN2O2 B13779582 Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide CAS No. 63981-68-0

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide

Cat. No.: B13779582
CAS No.: 63981-68-0
M. Wt: 378.25 g/mol
InChI Key: OVSKYGPDVIGVSI-UHFFFAOYSA-M
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Description

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is a complex organic compound with a unique structure that includes a carbamate ester and an ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide typically involves the reaction of dimethylcarbamic acid with 4-ethyl-2-(trimethylammonio)phenol in the presence of an iodide source. The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and may be catalyzed by a base to facilitate the esterification process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release active metabolites, while the ammonium group can facilitate binding to specific biological targets. The pathways involved may include enzymatic hydrolysis and receptor-mediated signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Carbamic acid, dimethyl-, ethyl ester
  • Carbamic acid, phenyl ester
  • Carbamic acid, phenyl-, methyl ester

Uniqueness

Carbamic acid, dimethyl-, (4-ethyl-2-(trimethylammonio)phenyl) ester, iodide is unique due to the presence of both a carbamate ester and an ammonium group, which confer distinct chemical and biological properties

Properties

CAS No.

63981-68-0

Molecular Formula

C14H23IN2O2

Molecular Weight

378.25 g/mol

IUPAC Name

[2-(dimethylcarbamoyloxy)-4-ethylphenyl]-trimethylazanium;iodide

InChI

InChI=1S/C14H23N2O2.HI/c1-7-11-8-9-12(16(4,5)6)13(10-11)18-14(17)15(2)3;/h8-10H,7H2,1-6H3;1H/q+1;/p-1

InChI Key

OVSKYGPDVIGVSI-UHFFFAOYSA-M

Canonical SMILES

CCC1=CC(=C(C=C1)[N+](C)(C)C)OC(=O)N(C)C.[I-]

Origin of Product

United States

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